![molecular formula C20H23Cl2N3O2 B4284972 4-(5-chloro-2-methoxybenzyl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4284972.png)
4-(5-chloro-2-methoxybenzyl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide
Overview
Description
4-(5-chloro-2-methoxybenzyl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This dual mechanism of action is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzyl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. In addition, it has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-chloro-2-methoxybenzyl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide in lab experiments include its high potency, selectivity, and specificity. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(5-chloro-2-methoxybenzyl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide. These include further studies to understand its mechanism of action, its potential use in the treatment of other diseases, and the development of more potent and selective derivatives. In addition, it is also important to study its potential toxicity and side effects to ensure its safety for human use.
In conclusion, 4-(5-chloro-2-methoxybenzyl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications and mechanism of action make it a promising candidate for further study and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity before it can be used in human trials.
Scientific Research Applications
4-(5-chloro-2-methoxybenzyl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as depression, anxiety, and schizophrenia. In addition, it has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-14-3-5-18(17(22)11-14)23-20(26)25-9-7-24(8-10-25)13-15-12-16(21)4-6-19(15)27-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTWAELSPLJQEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.